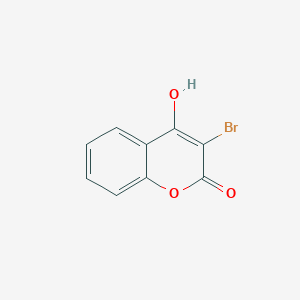

3-bromo-4-hydroxy-2H-chromen-2-one

Descripción general

Descripción

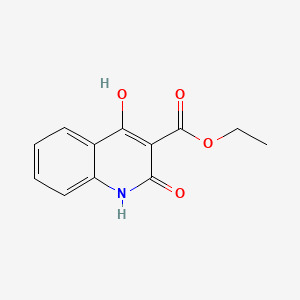

3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .

Molecular Structure Analysis

The molecular structure of 3-bromo-4-hydroxy-2H-chromen-2-one consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-hydroxy-2H-chromen-2-one are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

3-Bromo-4-hydroxy-2H-chromen-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Aplicaciones Científicas De Investigación

- Field: Organic Chemistry

- Application: 3-bromoacetylcoumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Method: Various synthetic routes have been developed for 3-bromoacetylcoumarin derivatives .

- Results: These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

- Field: Pharmacology

- Application: 3-bromoacetylcoumarin derivatives have shown biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

- Method: These compounds are tested in various biological assays to determine their activities .

- Results: The compounds have shown potent activities in the tested assays .

- Field: Organic Chemistry

- Application: 3-bromoacetylcoumarin is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole and pyrazole derivatives .

- Method: The compound reacts with different reagents to form the desired heterocyclic compounds .

- Results: The newly synthesized compounds were confirmed based on their spectral data and elemental analyses .

Synthesis and Chemistry

Biological Applications

Synthesis of Heterocyclic Compounds

- Field: Analytical Chemistry

- Application: 3-bromoacetylcoumarin derivatives are used in the development of fluorescent sensors .

- Method: These compounds are used as the basis for sensors that can detect various bioactive elements and environmental pollutants .

- Results: The sensors based on these compounds have shown promising results in detecting various analytes .

- Field: Pharmaceutical Chemistry

- Application: 2H-chromenes, including 3-bromo-4-hydroxy-2H-chromen-2-one, are found in many bioactive natural products and pharmaceutical molecules .

- Method: These compounds are used in the synthesis of various pharmaceutical molecules .

- Results: The synthesized pharmaceutical molecules have shown various biological activities .

- Field: Organic Chemistry

- Application: 3-bromo-4-hydroxy-2H-chromen-2-one is used in multicomponent reactions with aromatic aldehydes and malononitrile .

- Method: The compound is reacted with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

- Results: The reactions have resulted in the formation of new compounds with potential biological activity .

Analytical Chemistry and Fluorescent Sensors

Pharmaceutical Molecules

Multicomponent Reactions

- Field: Medicinal Chemistry

- Application: The chroman-4-one framework, which includes 3-bromo-4-hydroxy-2H-chromen-2-one, acts as a major building block in a large class of medicinal compounds .

- Method: These compounds are used in the synthesis of various medicinal compounds .

- Results: The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Field: Pharmaceutical Chemistry

- Application: 2H/4H-chromene, including 3-bromo-4-hydroxy-2H-chromen-2-one, is an important class of heterocyclic compounds with versatile biological profiles .

- Method: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

- Results: The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and antituberculosis .

- Field: Organic Chemistry

- Application: 3-bromo-4-hydroxy-2H-chromen-2-one is used in the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones .

- Method: The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .

- Results: The reactions have resulted in the formation of new compounds .

Medicinal Compounds

Biologically Attractive Scaffold

One-Pot Fashion Synthesis

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-hydroxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)